Structural Differentiation: N-Benzenesulfonyl Protection and 5-Fluoro Substitution vs. Unprotected Core
This compound differs from the unsubstituted 7-azaindole core by the presence of two key functional groups. It features an N-benzenesulfonyl protecting group, absent in the parent 1H-pyrrolo[2,3-b]pyridine, which is critical for directing lithiation and subsequent functionalization in synthetic routes . Additionally, it contains a fluorine atom at the 5-position. This combination yields a molecular weight of 276.29 g/mol and a calculated LogP of ~2.6-3.5 , which is significantly higher than the unsubstituted core, potentially influencing membrane permeability and solubility.
| Evidence Dimension | Molecular Weight & Lipophilicity |
|---|---|
| Target Compound Data | MW: 276.29 g/mol; LogP: 2.6 - 3.49 |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine (MW: 118.14 g/mol; LogP: ~0.7) |
| Quantified Difference | MW increase of ~158.15 g/mol; LogP increase of ~2-3 units |
| Conditions | Calculated physicochemical properties |
Why This Matters
The substantial increase in molecular weight and lipophilicity directly impacts compound handling, solubility in assay media, and off-target binding profiles, making it a distinct chemical entity rather than a simple analog.
